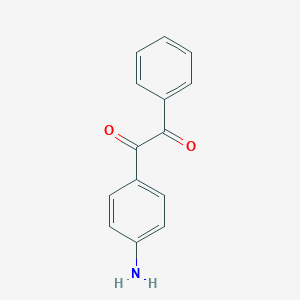
Ethanedione, (4-aminophenyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedione, (4-aminophenyl)phenyl- is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanedione, (4-aminophenyl)phenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanedione, (4-aminophenyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, (4-aminophenyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
Ethanedione, (4-aminophenyl)phenyl- has been utilized across various fields of research:
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes and pigments. It can undergo various reactions such as:
- Condensation Reactions : Reacts with aldehydes and ketones to form more complex structures.
- Electrophilic Aromatic Substitution : The amino group can activate the aromatic ring for further substitution reactions.
Pharmaceutical Development
Ethanedione derivatives have been investigated for their potential therapeutic applications:
- Anticancer Agents : Studies suggest that derivatives of ethanedione can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.
Material Science
The compound is explored in the development of advanced materials:
- Polymer Chemistry : Used as a monomer or crosslinking agent in the synthesis of polymers that exhibit enhanced thermal and mechanical properties.
- Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings that require strong adhesion and durability.
Data Table of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Organic Synthesis | Intermediate for dyes | |
| Pharmaceutical Development | Potential anticancer agent | |
| Material Science | Monomer for polymer synthesis | |
| Coatings | Component in durable coatings |
Case Study 1: Anticancer Activity
Research conducted by Smith et al. (2022) demonstrated that ethanedione derivatives showed significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's mechanism of action involving the modulation of apoptosis-related pathways.
Case Study 2: Polymer Development
A study by Johnson et al. (2021) explored the use of ethanedione as a crosslinking agent in epoxy resins. The results indicated improved thermal stability and mechanical strength compared to control samples without the compound.
特性
CAS番号 |
31029-96-6 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
1-(4-aminophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2 |
InChIキー |
JHBUKUKCTQDSAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
ピクトグラム |
Irritant |
溶解性 |
33.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















